ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate
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Overview
Description
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is a complex organic compound with the molecular formula C15H16N2O4S and a molecular weight of 320.37 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate typically involves the reaction of ethyl bromoacetate with a thiazolidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidine moieties using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiazolidines, esters
Scientific Research Applications
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes findings from various studies, presenting a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological properties. The structural formula can be summarized as follows:
- Molecular Formula: C13H14N2O3S
- Molecular Weight: 270.33 g/mol
Overview of Studies
Recent research has highlighted the antimicrobial efficacy of thiazolidine derivatives, including this compound. A study published in PubMed evaluated a series of thiazolidine derivatives against various bacterial and fungal strains. The results indicated that compounds similar to this compound exhibited significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .
Case Study: Antifungal Activity
A notable study focused on the antifungal properties of thiazolidinone derivatives demonstrated that certain compounds exhibited potent activity against phytopathogenic fungi. For instance, one derivative showed an EC50 value of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam, indicating strong antifungal potential .
The biological activity of thiazolidine derivatives is often attributed to their ability to inhibit key enzymatic pathways in microbial cells. Docking studies suggest that these compounds can effectively bind to target proteins involved in cell wall synthesis and metabolic processes, thereby disrupting microbial growth .
Table 1: Summary of Antimicrobial Activity of Thiazolidine Derivatives
Compound Name | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
---|---|---|---|
Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial |
Compound 4p | Not specified | Not specified | Antifungal |
Ethyl Thiazolidine Derivative | Varies by strain | Varies by strain | Antimicrobial |
Safety and Toxicity Profile
While the antimicrobial properties are promising, it is essential to consider the safety profile of these compounds. Preliminary toxicity assessments have indicated that some thiazolidine derivatives exhibit cytotoxic effects on human cancer cell lines, suggesting a potential dual role as both antimicrobial agents and anticancer drugs . Further studies are necessary to establish safe dosage levels and therapeutic indices.
Properties
IUPAC Name |
ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-2-21-15(20)8-14-17(13(19)10-22-14)9-12(18)16-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,18)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFYSHGFPHMVJC-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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